1-(2-chloro-6-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
1-(2-chloro-6-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, and its unique molecular structure has made it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria. This compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chloro-6-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments is its unique molecular structure, which allows for the investigation of its various properties and potential applications. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research and development of 1-(2-chloro-6-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole. One potential direction is the investigation of its potential use in the treatment of other diseases, such as cardiovascular diseases and diabetes. Another future direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
In conclusion, this compound is a chemical compound that has shown potential applications in medicinal chemistry. Its unique molecular structure and various biochemical and physiological effects make it a subject of interest for many researchers. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c1-12(2)19-23-24-20(26-19)18-10-13-6-3-4-9-17(13)25(18)11-14-15(21)7-5-8-16(14)22/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCAZUGTYWJONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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